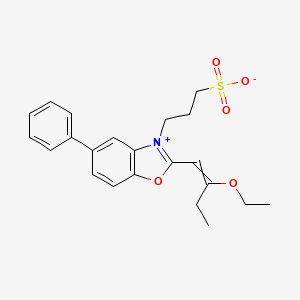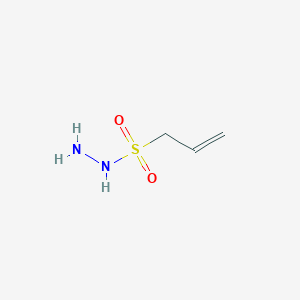![molecular formula C5H4ClF2NS2 B14474598 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole CAS No. 65905-95-5](/img/structure/B14474598.png)
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, difluoromethylsulfanyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole typically involves the introduction of the difluoromethylsulfanyl group onto a thiazole ring. One common method is the reaction of 5-chloro-4-methylthiazole with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-[(trifluoromethyl)sulfanyl]-4-methyl-1,3-thiazole
- 5-Chloro-2-[(methylthio)]-4-methyl-1,3-thiazole
- 5-Chloro-2-[(ethylthio)]-4-methyl-1,3-thiazole
Uniqueness
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65905-95-5 |
|---|---|
Molekularformel |
C5H4ClF2NS2 |
Molekulargewicht |
215.7 g/mol |
IUPAC-Name |
5-chloro-2-(difluoromethylsulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClF2NS2/c1-2-3(6)10-5(9-2)11-4(7)8/h4H,1H3 |
InChI-Schlüssel |
XPUQBLQXTDQOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)SC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
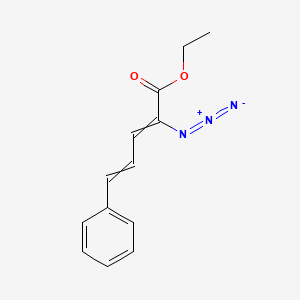
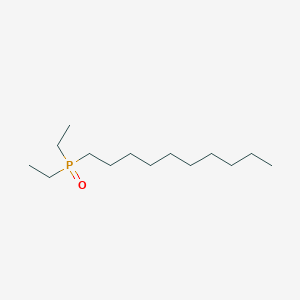
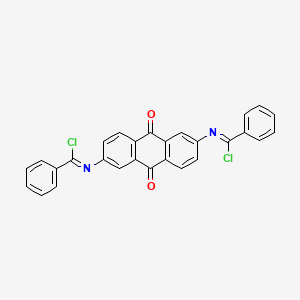
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)

